N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is known for its unique structural features, which include a methoxyphenyl group, a piperazine ring, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyphenylamine with an appropriate alkylating agent to introduce the methoxy group.
Piperazine Ring Formation: The next step involves the cyclization of the intermediate with a suitable reagent to form the piperazine ring.
Coupling with Cyclohexanecarboxylic Acid: The final step involves the coupling of the piperazine intermediate with cyclohexanecarboxylic acid under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The piperazine ring can undergo reduction to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand for various biological receptors, including adrenergic and serotonin receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and as an antipsychotic agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as adrenergic and serotonin receptors. The compound acts as an antagonist or agonist at these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to changes in neurotransmitter levels, receptor signaling, and ultimately, therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant with a similar piperazine structure.
Naftopidil: An alpha1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist with similar pharmacological properties.
Uniqueness
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-23-12-14-24(15-13-23)20(17-8-10-19(26-2)11-9-17)16-22-21(25)18-6-4-3-5-7-18/h8-11,18,20H,3-7,12-16H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIDPXJNIFTZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2CCCCC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.